molecular formula C7H4N4S B13096590 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole CAS No. 42341-44-6

2H-Imidazo[4,5-E][1,2,3]benzothiadiazole

Cat. No.: B13096590
CAS No.: 42341-44-6
M. Wt: 176.20 g/mol
InChI Key: KVXDUIZYWKQVFH-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-E][1,2,3]benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to an imidazole and thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-Imidazo[4,5-E][1,2,3]benzothiadiazole can be synthesized through several methods. One common approach involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are converted to benzothiadiazole by treatment with disulfur dichloride, followed by diazotisation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4,5-E][1,2,3]benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

2H-Imidazo[4,5-E][1,2,3]benzothiadiazole can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research and industrial applications.

Properties

CAS No.

42341-44-6

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

2H-imidazo[4,5-e][1,2,3]benzothiadiazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(10-11-12-5)6-4(1)8-3-9-6/h1-3,11H

InChI Key

KVXDUIZYWKQVFH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N2)C3=NNSC3=C1

Origin of Product

United States

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